
6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzimidazole moiety and a methoxybenzoate ester, suggests it may have interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of an appropriate phenol with an ethyl acetoacetate derivative under acidic or basic conditions.
Introduction of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative.
Esterification: The final step involves the esterification of the chromen-4-one derivative with 4-methoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the carbonyl group in the chromen-4-one core, potentially forming alcohol derivatives.
Substitution: The methoxy group on the benzoate ester can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce alcohols, and substitution could result in various substituted benzoate esters.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions or cellular pathways.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-ethyl-3-(1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
- 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-hydroxybenzoate
Uniqueness
The presence of the methoxy group on the benzoate ester and the methyl group on the benzimidazole ring distinguishes 6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate from similar compounds. These structural features may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
210639-98-8 |
|---|---|
Fórmula molecular |
C27H22N2O5 |
Peso molecular |
454.482 |
Nombre IUPAC |
[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H22N2O5/c1-4-16-13-19-24(14-23(16)34-27(31)17-9-11-18(32-3)12-10-17)33-15-20(25(19)30)26-28-21-7-5-6-8-22(21)29(26)2/h5-15H,4H2,1-3H3 |
Clave InChI |
PIKMFBHWXRPRMP-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=C(C=C3)OC)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



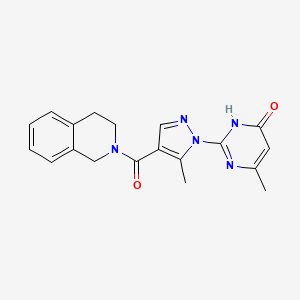
![4-Hydroxy-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2630478.png)
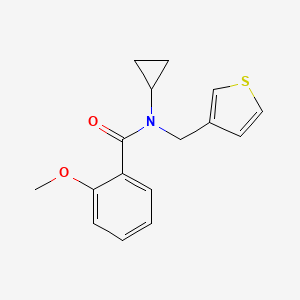
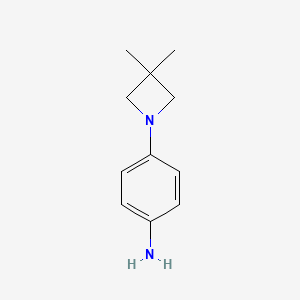
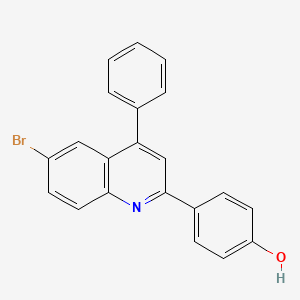
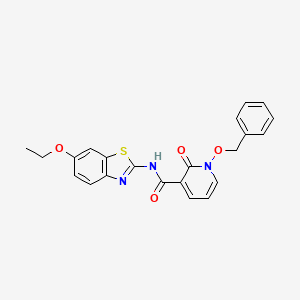
![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630487.png)
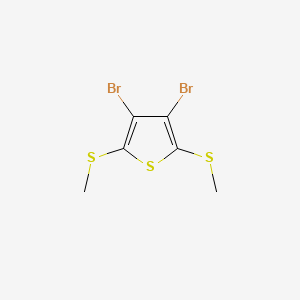
![6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide](/img/structure/B2630490.png)
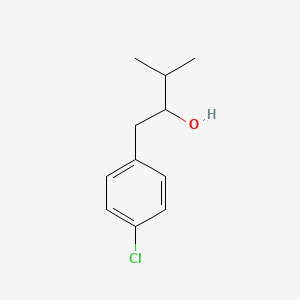
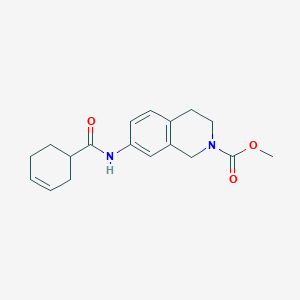
![2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2630496.png)
![(E)-(3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-1-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2630497.png)
